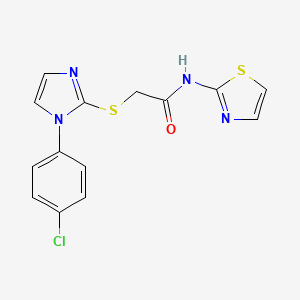

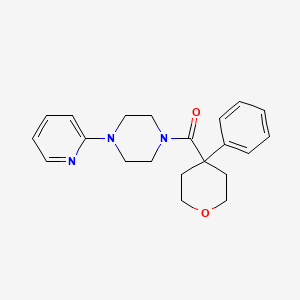

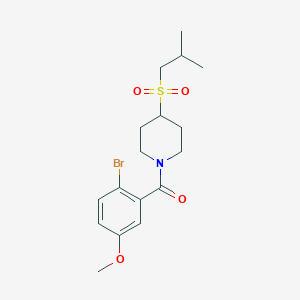

Methyl 2-methyl-1,3-dihydroindole-2-carboxylate;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 2-methyl-1,3-dihydroindole-2-carboxylate;hydrochloride” is a compound that belongs to the class of indole derivatives. Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties .

Synthesis Analysis

The synthesis of indole derivatives like “Methyl 2-methyl-1,3-dihydroindole-2-carboxylate;hydrochloride” often involves the use of commercially available anilines properly functionalized by different electron-withdrawing and -donating groups through a palladium-catalyzed intramolecular oxidative coupling . The conversion of a variety of enamines into the relevant indole can be optimized by exposing the neat mixture of reactants to microwave irradiation .Applications De Recherche Scientifique

Chemical Reactions and Synthesis :

- A study by Acheson et al. (1968) discusses the tautomerism and bromination of certain indole carboxylic acid derivatives, highlighting the chemical reactivity of these compounds (Acheson et al., 1968).

- Another research by Gerard-Monnier et al. (1998) explores the reactions of 1-methyl-2-phenylindole with malondialdehyde and 4-hydroxyalkenals, which are relevant for analytical applications in lipid peroxidation assays (Gerard-Monnier et al., 1998).

- Pal et al. (2004) demonstrate a method for acylating 3-Methylindole, which is relevant for the synthesis of indole derivatives (Pal et al., 2004).

Pharmaceutical Research and Applications :

- Research by Zhu et al. (2003) discusses a phosphine-catalyzed annulation for synthesizing tetrahydropyridines, which are important in medicinal chemistry (Zhu et al., 2003).

- Peyrot et al. (2001) focus on the synthesis and characterization of new heterocyclic derivatives from 1-Amino-2-methylindoline, a precursor in antihypertension drug synthesis (Peyrot et al., 2001).

- The work by Irikawa et al. (1989) explores the reaction of Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate with N-Bromosuccinimide, which is relevant for creating pharmaceutical intermediates (Irikawa et al., 1989).

Analytical Chemistry and Assay Development :

- Selvaraj et al. (2019) discuss the reaction of indole carboxylic acid/amide with propargyl alcohols, which is important for developing new chemical assays (Selvaraj et al., 2019).

- Jiang et al. (2014) used 2-Methylindole as a nucleophile in a three-component reaction with aldehydes, demonstrating its application in rapid screening of multicomponent reactions (MCRs) (Jiang et al., 2014).

Orientations Futures

The future directions for research on “Methyl 2-methyl-1,3-dihydroindole-2-carboxylate;hydrochloride” and similar compounds likely involve further exploration of their synthesis, properties, and biological activities. Given the significant role of indole derivatives in natural products and drugs , these compounds will continue to attract the attention of the chemical community.

Propriétés

IUPAC Name |

methyl 2-methyl-1,3-dihydroindole-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-11(10(13)14-2)7-8-5-3-4-6-9(8)12-11;/h3-6,12H,7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWBHCIOQGWDDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=CC=CC=C2N1)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-1,3-dihydroindole-2-carboxylate;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-ethyl-N-[(3-fluoro-4-methoxyphenyl)methyl]acetamide](/img/structure/B2650245.png)

![4-Amino-2-[1-phenyl-5-(trifluoromethyl)pyrazol-4-yl]butanoic acid](/img/structure/B2650246.png)

![1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2650250.png)

![N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2650254.png)

![3-amino-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2650258.png)

![N-[4-[[(2-Chloroacetyl)amino]methyl]oxan-4-yl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B2650264.png)